4-Fluoro-2-isopropyl-1-methylbenzene
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Overview
Description
4-Fluoro-2-isopropyl-1-methylbenzene: is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a fluorine atom at the fourth position, an isopropyl group at the second position, and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-isopropyl-1-methylbenzene can be achieved through several methods, including:
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Electrophilic Aromatic Substitution (EAS): For instance, the fluorine atom can be introduced using a fluorinating agent such as fluorine gas or a fluorinating reagent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
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Friedel-Crafts Alkylation: : The isopropyl group can be introduced using isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The methyl group can be added using methyl chloride under similar conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale EAS and Friedel-Crafts reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-isopropyl-1-methylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, H2 with Pd/C catalyst.
Substitution: Nucleophiles like NaOH, NH3 in polar solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Corresponding substituted benzene derivatives.
Scientific Research Applications
4-Fluoro-2-isopropyl-1-methylbenzene has several applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-isopropyl-1-methylbenzene involves its interaction with various molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products . The presence of the fluorine atom can influence the reactivity and selectivity of these reactions by altering the electron density on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1-methylbenzene: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Isopropyl-1-methylbenzene: Lacks the fluorine atom, which affects its electronic properties and reactivity.
4-Fluoro-2-methylbenzene: Lacks the isopropyl group, leading to differences in steric and electronic effects.
Uniqueness
4-Fluoro-2-isopropyl-1-methylbenzene is unique due to the combined presence of fluorine, isopropyl, and methyl groups on the benzene ring.
Properties
Molecular Formula |
C10H13F |
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Molecular Weight |
152.21 g/mol |
IUPAC Name |
4-fluoro-1-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13F/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7H,1-3H3 |
InChI Key |
CBPGXUNJIBWWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C)C |
Origin of Product |
United States |
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